molecular formula C6H9ClN4O B1350585 4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one CAS No. 96017-23-1

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one

Cat. No.: B1350585
CAS No.: 96017-23-1
M. Wt: 188.61 g/mol
InChI Key: UKPMAZBURJFXCB-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is a chemical compound with the molecular formula C6H9ClN4O It is a pyridazinone derivative, characterized by the presence of a chloro group, a methyl group, and a methylhydrazino group attached to the pyridazinone ring

Scientific Research Applications

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one typically involves the reaction of 4-chloro-2-methyl-3(2H)-pyridazinone with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The process is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted pyridazinones.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methyl-5-hydrazino-3(2H)-pyridazinone
  • 4-Chloro-2-methyl-5-(1-ethylhydrazino)-3(2H)-pyridazinone
  • 4-Chloro-2-methyl-5-(1-phenylhydrazino)-3(2H)-pyridazinone

Uniqueness

4-Chloro-2-methyl-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[amino(methyl)amino]-4-chloro-2-methylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4O/c1-10(8)4-3-9-11(2)6(12)5(4)7/h3H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPMAZBURJFXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)N(C)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379175
Record name 4-Chloro-2-methyl-5-(1-methylhydrazinyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96017-23-1
Record name 4-Chloro-2-methyl-5-(1-methylhydrazinyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-methyl-5-(1-methylhydrazin-1-yl)-2,3-dihydropyridazin-3-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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